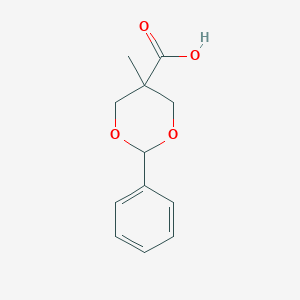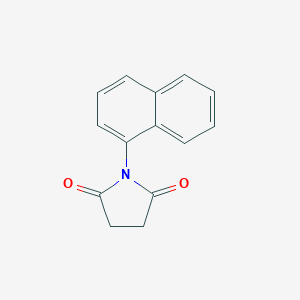
1-(1-Naphthyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid. 1-Naphthol differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring .
Synthesis Analysis
1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .Molecular Structure Analysis
The molecular formula of 1-Naphthol is C10H8O. The structure of 1-Naphthol consists of a naphthalene ring with a hydroxyl group at position 1 .Chemical Reactions Analysis
Some reactions of 1-naphthol are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer. One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .Physical And Chemical Properties Analysis
1-Naphthol is a colorless or white solid with a molar mass of 144.17 g/mol .Aplicaciones Científicas De Investigación
Synthesis and NMR Spectroscopy : 1-Aryl-2,5-pyrrolidinediones, including those with a 1-naphthyl group, have been synthesized and characterized, especially using 1H NMR spectroscopy. These compounds exhibit unique spectral characteristics due to their molecular structures (Hubbard et al., 1992).
Electrochromic and Fluorescent Polymers : Compounds derived from 1-(1-naphthyl)-2,5-pyrrolidinedione have been used to synthesize novel polymers with electrochromic and fluorescent properties. These polymers exhibit stable electrochromic behavior and are useful in applications requiring color-changing materials (Cihaner & Algi, 2008).
Photodimerization and Solid-State Chemistry : 1-(1-Naphthyl)-2,5-pyrrolidinedione derivatives have been used in studies involving single-crystal-to-single-crystal transformations, demonstrating their utility in the field of solid-state chemistry and photodimerization processes (Varshney et al., 2002).
Cyclometallation and Organometallic Chemistry : Research has been conducted on the cyclometallation of naphthyl-pyridine compounds, showcasing the potential of naphthyl derivatives in creating new metallacycles with unique properties (Kondrashov et al., 2015).
Chemical Modification and Organic Synthesis : The chemical modification of 1-(1-Naphthyl)-2,5-pyrrolidinedione has been explored in various contexts, including the synthesis of halogenated compounds and other derivatives (Bovonsombat & Mcnelis, 1993).
Chiral Catalysis in Hydrogenation : Derivatives of 1-(1-Naphthyl)-2,5-pyrrolidinedione have been investigated as chiral modifiers in the enantioselective hydrogenation of activated ketones, contributing to advancements in asymmetric catalysis (Marinas et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
1-naphthalen-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJWNEHRVSLYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353915 | |
| Record name | 1-(1-naphthyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthyl)-2,5-pyrrolidinedione | |
CAS RN |
69971-89-7 | |
| Record name | 1-(1-naphthyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)



![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
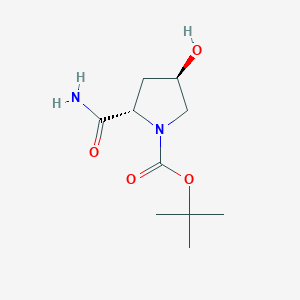
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
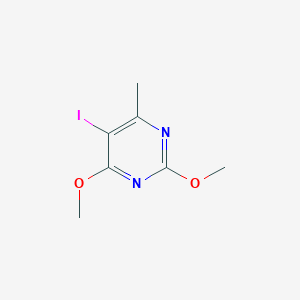
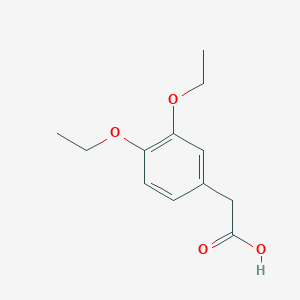
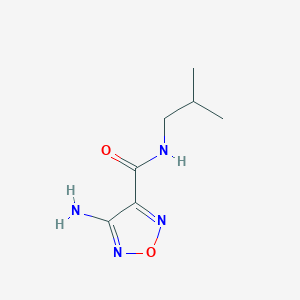

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
